Acetamide, N-(3-nitrophenyl)-2-acetoxy-

Description

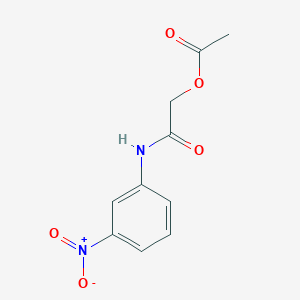

Acetamide, N-(3-nitrophenyl)-2-acetoxy-, is a nitro-substituted acetamide derivative characterized by a 3-nitrophenyl group attached to the nitrogen of an acetamide backbone, with an acetoxy (-OAc) group at the 2-position of the acetyl chain. The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-π stacking .

Synthetic routes for similar N-(3-nitrophenyl) acetamides often involve nucleophilic substitution or condensation reactions. For example, N-(3-nitrophenyl)-2,2,2-trichloroacetamide is synthesized via reactions of 3-nitroaniline with trichloroacetyl chloride , while other analogs employ solvent-free methods with catalysts like ZnCl₂ or phenylboronic acid .

Properties

Molecular Formula |

C10H10N2O5 |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

[2-(3-nitroanilino)-2-oxoethyl] acetate |

InChI |

InChI=1S/C10H10N2O5/c1-7(13)17-6-10(14)11-8-3-2-4-9(5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |

InChI Key |

FXPSKSZDZMYNHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetamide, N-(3-nitrophenyl)-2-acetoxy- typically involves the nitration of acetanilide. The nitration process introduces a nitro group into the aromatic ring of acetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position of the phenyl ring .

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Acetamide, N-(3-nitrophenyl)-2-acetoxy- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-(3-nitrophenyl)-2-acetoxy- has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-nitrophenyl)-2-acetoxy- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Acetamide, N-(3-nitrophenyl)-2-acetoxy- with structurally related compounds, highlighting substituent effects on properties and bioactivity:

*Theoretical values based on structural analogs.

Key Observations:

Electron-Withdrawing Effects : The 3-nitro group in all compounds enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. However, the acetoxy group in the target compound may increase susceptibility to hydrolysis compared to stable groups like trichloromethyl .

Lipophilicity : The acetoxy group likely reduces logP compared to trichloro derivatives but increases it relative to hydroxylated analogs (e.g., hydroxynaphthyl compounds) .

The target compound’s acetoxy group may confer unique pharmacokinetic properties, though specific bioactivity data is absent in the evidence.

Research Findings and Data Gaps

- Synthesis : The target compound’s synthesis could mirror methods for N-(3-nitrophenyl) analogs, such as ZnCl₂-catalyzed condensation of 3-nitroaniline with acetoxyacetyl chloride .

- Spectroscopy : Similar compounds (e.g., N-(3-acetyl-2-thienyl)acetamides) are characterized via ¹H/¹³C NMR, IR, and MS, with nitro group signals near 1520 cm⁻¹ (IR) and δ 8.0–8.5 ppm (¹H NMR) .

- Crystallography : N-(3-nitrophenyl) derivatives often form layered structures stabilized by hydrogen bonds (e.g., N–H⋯O) and aromatic interactions, as seen in N-(4-chloro-2-nitrophenyl) analogs .

Limitations : Direct data on the target compound’s synthesis, crystallography, and bioactivity are sparse. Comparisons rely on structurally similar molecules, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.